[(2,6-Dimethylphenyl)methyl](propyl)amine

Catalog No.
S13807071
CAS No.
M.F
C12H19N
M. Wt
177.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,6-Dimethylphenyl)methyl](propyl)amine

Product Name

[(2,6-Dimethylphenyl)methyl](propyl)amine

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]propan-1-amine

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C12H19N/c1-4-8-13-9-12-10(2)6-5-7-11(12)3/h5-7,13H,4,8-9H2,1-3H3

InChI Key

QAFQUFURHPUEHB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=CC=C1C)C

(2,6-Dimethylphenyl)methylamine is an organic compound characterized by its amine functional group and a unique substitution pattern on the aromatic ring. Its chemical formula is C13_{13}H21_{21}N, and it has a molecular weight of approximately 177.29 g/mol. The compound features a dimethyl-substituted phenyl group attached to a propylamine moiety, which contributes to its distinct chemical properties and biological activities. The structure can be represented as follows:

text
CH3 | CH3-C6H3-CH2-N-CH2-CH2-CH3

This compound is notable for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceutical agents.

Typical of amines, including:

  • Alkylation Reactions: It can undergo alkylation with various alkyl halides to form quaternary ammonium salts.
  • Acylation Reactions: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Nitration: The aromatic ring can be nitrated under acidic conditions, introducing nitro groups at ortho or para positions relative to the existing substituents.
  • Reduction Reactions: The compound can be reduced to secondary or primary amines using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of (2,6-Dimethylphenyl)methylamine is an area of interest due to its structural similarity to various psychoactive and therapeutic agents. Preliminary studies suggest that it may exhibit:

  • Antidepressant Properties: Similar compounds have shown efficacy in treating depression by modulating neurotransmitter levels.
  • Stimulant Effects: Its structural analogs are known stimulants, potentially affecting dopamine and norepinephrine pathways.
  • Antinociceptive Activity: Some derivatives have been studied for pain relief properties.

Further pharmacological studies are necessary to fully elucidate its biological effects and mechanisms of action.

The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the following methods:

  • N-Alkylation of Aniline Derivatives:
    • Start with 2,6-dimethylphenylmethanol and react it with propylamine in the presence of a suitable catalyst (e.g., hydrochloric acid) to facilitate the formation of the amine.
  • Reduction of Nitriles:
    • A nitrile precursor can be reduced using lithium aluminum hydride or catalytic hydrogenation to yield the desired amine.
  • Direct Amination:
    • Using a phenol derivative, direct amination can be achieved through heating with propylamine under high-pressure conditions.

These methods allow for efficient production of (2,6-Dimethylphenyl)methylamine with high yields.

(2,6-Dimethylphenyl)methylamine has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing drugs targeting central nervous system disorders.
  • Chemical Research: Used as a reagent in organic synthesis for developing new compounds with desired biological activities.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Studies on interaction profiles indicate that (2,6-Dimethylphenyl)methylamine may interact with various receptors and enzymes:

  • Monoamine Transporters: It may inhibit reuptake transporters for serotonin and norepinephrine, similar to other antidepressants.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in neurotransmitter metabolism could enhance its pharmacological effects.

These interactions warrant further investigation through detailed pharmacokinetic and pharmacodynamic studies.

Several compounds share structural similarities with (2,6-Dimethylphenyl)methylamine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
N-(2,6-dimethylphenyl)-N-propylamineContains a similar dimethylphenyl group but lacks methyl substitution at the para position.Slightly different biological activity profile.
(2,5-dimethylphenyl)methylamineSimilar structure but with a different methyl substitution pattern on the phenyl ring.May exhibit different pharmacological effects.
(3,4-dimethylphenyl)methylamineFeatures methyl groups at different positions on the phenyl ring.Variations in receptor affinity and activity.

The uniqueness of (2,6-Dimethylphenyl)methylamine lies in its specific substitution pattern that may influence its binding affinity and selectivity towards biological targets compared to these similar compounds. Further comparative studies are essential to delineate these differences comprehensively.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

177.151749610 g/mol

Monoisotopic Mass

177.151749610 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types